molecular formula C12H14N2O2 B12904275 2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one CAS No. 2655-48-3

2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one

Cat. No.: B12904275
CAS No.: 2655-48-3
M. Wt: 218.25 g/mol
InChI Key: BPNPRBBKUKZUCD-UHFFFAOYSA-N
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Description

2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one is an organic compound with the molecular formula C({12})H({14})N({2})O({2}). It belongs to the class of pyrazolidinones, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one typically involves the reaction of phenylhydrazine with acetylacetone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolidinone ring. The general reaction scheme is as follows:

    Phenylhydrazine + Acetylacetone: The initial step involves the condensation of phenylhydrazine with acetylacetone to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization to form the pyrazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, modifying its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and hydrogen peroxide (H(_2)O(_2)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: It has potential therapeutic applications due to its biological properties.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzylimidazolidine-2,4-dione
  • 4-Phenyl-1,3-thiazol-2-amine
  • 3,4-Dimethoxybenzoic acid

Uniqueness

2-Acetyl-4-methyl-1-phenylpyrazolidin-3-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

2655-48-3

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-acetyl-4-methyl-1-phenylpyrazolidin-3-one

InChI

InChI=1S/C12H14N2O2/c1-9-8-13(11-6-4-3-5-7-11)14(10(2)15)12(9)16/h3-7,9H,8H2,1-2H3

InChI Key

BPNPRBBKUKZUCD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(N(C1=O)C(=O)C)C2=CC=CC=C2

Origin of Product

United States

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